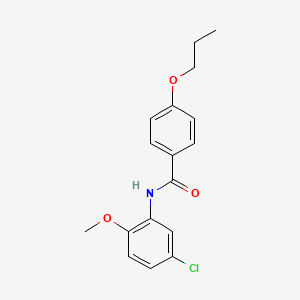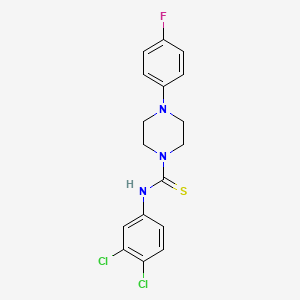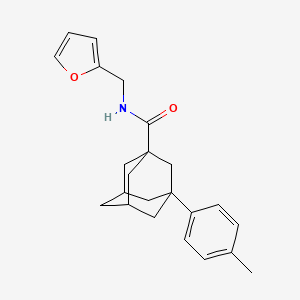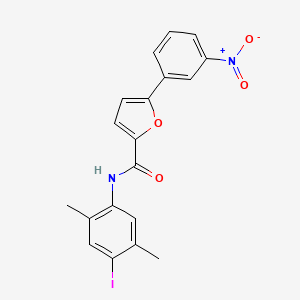![molecular formula C20H26O4 B5037193 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene)](/img/structure/B5037193.png)
1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene), also known as HMB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. HMB is a symmetrical molecule that consists of two 3-methoxybenzene rings connected by a 1,6-hexanediol linker.
Mecanismo De Acción
The mechanism of action of 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of cellular apoptosis. 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and apoptosis in cancer cells. 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) has also been shown to induce the expression of pro-apoptotic proteins such as Bax and caspases, while inhibiting the expression of anti-apoptotic proteins such as Bcl-2.
Biochemical and Physiological Effects:
1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) has been shown to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) has been shown to scavenge free radicals and inhibit the production of reactive oxygen species, thereby reducing oxidative stress and cellular damage. 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, leading to a reduction in inflammation. In cancer cells, 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) has been shown to induce apoptosis and inhibit cell proliferation, leading to a reduction in tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) in lab experiments is its low toxicity and high stability, making it a suitable candidate for various applications. 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) is also relatively easy to synthesize, allowing for large-scale production. However, one of the limitations of using 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) is its limited solubility in water, which can affect its bioavailability and effectiveness in certain applications. Additionally, the mechanism of action of 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) is not fully understood, which can make it difficult to optimize its use in certain applications.
Direcciones Futuras
For the study of 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) include the development of novel materials, optimization of its use as an anticancer agent, and investigation of its potential applications in other fields.
Métodos De Síntesis
The synthesis of 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) can be achieved through several methods, including the Williamson ether synthesis, Suzuki coupling reaction, and Friedel-Crafts acylation. The most commonly used method is the Williamson ether synthesis, which involves the reaction of 3-methoxyphenol with 1,6-dibromohexane in the presence of a base such as potassium carbonate. The resulting product is then deprotected using acid to obtain 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene).
Aplicaciones Científicas De Investigación
1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) has been studied extensively for its potential applications in various fields, including material science, medicinal chemistry, and nanotechnology. In material science, 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) has been used as a building block for the synthesis of novel polymers with improved properties such as thermal stability and mechanical strength. In medicinal chemistry, 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) has been investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. In nanotechnology, 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) has been used as a template for the synthesis of gold nanoparticles with controlled size and shape.
Propiedades
IUPAC Name |
1-methoxy-3-[6-(3-methoxyphenoxy)hexoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-21-17-9-7-11-19(15-17)23-13-5-3-4-6-14-24-20-12-8-10-18(16-20)22-2/h7-12,15-16H,3-6,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVUOCXQEUNISW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCCCOC2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-3-[6-(3-methoxyphenoxy)hexoxy]benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(2-furyl)-2-propen-1-ylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5037113.png)

![(5-chloro-2-nitrophenyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B5037143.png)

![4-[3-(1,3-benzodioxol-5-yl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]-2-methoxyphenyl acetate](/img/structure/B5037152.png)
![1-{2-[4-(4-ethoxyphenoxy)butoxy]phenyl}ethanone](/img/structure/B5037156.png)

![4-{1-methyl-2-[(4-nitrophenyl)amino]ethoxy}-1,2,5-oxadiazol-3-amine](/img/structure/B5037164.png)
![N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-iodobenzamide](/img/structure/B5037174.png)
![N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5037177.png)


![methyl 2-({[5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)benzoate](/img/structure/B5037202.png)
![2-ethoxy-4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-3-nitrophenyl acetate](/img/structure/B5037204.png)